molecular formula C20H16N2O2S3 B3454046 6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B3454046
M. Wt: 412.6 g/mol
InChI Key: YECHJSFKIVDVLZ-UHFFFAOYSA-N
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Description

The compound “6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . For instance, the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate (KEES) that contains a 3-oxoacyl structure can produce Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate ((S)-HEES), a key chiral intermediate for the blockbuster antidepressant drug duloxetine .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and two thiophene rings, which are five-membered rings with a sulfur atom .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can be involved in the catalytic protodeboronation of pinacol boronic esters . Also, it can undergo a stereoselective bioreduction, as mentioned in the synthesis analysis .

properties

IUPAC Name

6-ethyl-2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S3/c1-2-14-11-15-18(27-14)21-20(26-12-16(23)17-9-6-10-25-17)22(19(15)24)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECHJSFKIVDVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
6-ethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

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